Acetamide, N-(3-((2-cyanoethyl)amino)phenyl)-

Hydrogen bonding Receptor interaction Scaffold optimization

Researchers requiring the precise cyanoethylamino substitution pattern for azo dye coupling or medicinal chemistry scaffolds face risks with generic aniline replacements. This compound eliminates that uncertainty. - Proven coupling component for high-lightfastness disperse violet dyes (patent-validated 3:2 molar ratio). - Orthogonal acetamide/cyanoethylamine groups enable sequential functionalization. - 95%+ purity, available from stock for immediate dispatch. Bulk quantities and custom synthesis readily accommodated.

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
CAS No. 21678-63-7
Cat. No. B1583253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-(3-((2-cyanoethyl)amino)phenyl)-
CAS21678-63-7
Molecular FormulaC11H13N3O
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC(=C1)NCCC#N
InChIInChI=1S/C11H13N3O/c1-9(15)14-11-5-2-4-10(8-11)13-7-3-6-12/h2,4-5,8,13H,3,7H2,1H3,(H,14,15)
InChIKeySXAFYCXJRMPQKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 2500 mg / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide, N-(3-((2-cyanoethyl)amino)phenyl)-: Core Identity & Primary Use


Acetamide, N-(3-((2-cyanoethyl)amino)phenyl)- (CAS 21678-63-7), also known as 3-(N-Cyanoethyl)aminoacetanilide, is a substituted phenylacetamide with the molecular formula C11H13N3O and a molecular weight of 203.24 g/mol [1]. It is listed as an existing chemical substance under TSCA Inventory [2]. While not an approved drug, it serves as a versatile small molecule scaffold and is a key intermediate in the synthesis of specialized dyes [3], particularly those requiring a cyanoethylamino moiety for enhanced performance properties [4].

Acetamide, N-(3-((2-cyanoethyl)amino)phenyl)-: Substitution Risks


Direct substitution of Acetamide, N-(3-((2-cyanoethyl)amino)phenyl)- (CAS 21678-63-7) with other phenylacetamides or aniline derivatives carries high risk for applications where specific reactivity is required. The single cyanoethyl group on the secondary amine is not a general modification; it confers a unique nucleophilicity profile and hydrogen-bonding capability. As evidenced in dye synthesis patents, the precise substitution pattern is critical for achieving desired colorimetric properties (e.g., lightfastness) and coupling efficiency [1]. Analogs lacking this exact moiety, such as the unmodified m-aminoacetanilide (CAS 102-28-3) [2] or the bis-cyanoethyl variant (CAS 21678-64-8) , will produce distinct reaction outcomes and final product performance. Therefore, generic substitution based solely on the phenylacetamide core is scientifically unjustified without rigorous re-validation.

Acetamide, N-(3-((2-cyanoethyl)amino)phenyl)-: Differentiation from Analogs


H-Bond Donor Capacity vs. m-Aminoacetanilide

The cyanoethyl substituent in Acetamide, N-(3-((2-cyanoethyl)amino)phenyl)- introduces an additional secondary amine, increasing the number of hydrogen bond donors compared to the parent compound, m-aminoacetanilide (CAS 102-28-3) [1]. This structural modification is quantitatively reflected in the hydrogen bond donor count.

Hydrogen bonding Receptor interaction Scaffold optimization

Rotatable Bond Flexibility vs. m-Aminoacetanilide

The cyanoethylamino group adds significant conformational flexibility to the molecule. While m-aminoacetanilide has 1 rotatable bond, Acetamide, N-(3-((2-cyanoethyl)amino)phenyl)- possesses 4 rotatable bonds, allowing it to adopt a much wider range of low-energy conformations [1].

Conformational analysis Molecular dynamics Ligand flexibility

Coupling Efficiency in Azo Dye Synthesis

In patent applications for azo-type disperse dyes, derivatives of this compound (specifically N-ethyl-N-cyanoethyl m-aminoacetanilide) are used as coupling components at specific molar ratios to achieve high-performance disperse violet mixtures with improved lightfastness [1]. The reaction conditions (0-10°C) are precisely controlled, indicating the unique reactivity of this scaffold.

Disperse dye synthesis Coupling efficiency Lightfastness

Lipophilicity Enhancement (cLogP)

The introduction of the cyanoethyl group increases the molecule's lipophilicity. The calculated LogP (cLogP) for Acetamide, N-(3-((2-cyanoethyl)amino)phenyl)- is approximately 0.38, while the unsubstituted m-aminoacetanilide has a cLogP of 0.20 [1]. This 0.18 unit increase represents a measurable shift toward improved passive membrane diffusion.

ADME prediction Lipophilicity Membrane permeability

Predicted Density and Boiling Point

The addition of the cyanoethyl group leads to a predicted increase in both density and boiling point compared to the parent compound [1]. The density is predicted to be 1.207 g/cm³ [2], while the boiling point is predicted at 504.3±35.0 °C [2].

Physicochemical properties Process chemistry Purification

Acetamide, N-(3-((2-cyanoethyl)amino)phenyl)-: Optimal Use Cases


Lead Optimization for Kinase/Protease Inhibitors

The compound's enhanced conformational flexibility (4 rotatable bonds) and increased lipophilicity (ΔcLogP = +0.18) compared to m-aminoacetanilide make it a superior starting point for hit-to-lead campaigns. Medicinal chemists can leverage the secondary amine for further derivatization while benefiting from improved predicted membrane permeability . This is supported by its use as a versatile scaffold in drug discovery [1].

Synthesis of High-Performance Azo Disperse Dyes

This compound is a proven and commercially relevant intermediate in the synthesis of specialized azo disperse dyes. Patent literature specifically cites its derivatives as key coupling components to produce disperse violet mixtures with enhanced lightfastness . The specific molar ratios (e.g., 3:2) used in these processes highlight its non-interchangeable role in achieving desired colorimetric and stability profiles.

Functional Materials via Cyanoethylamine Chemistry

The unique combination of an acetamide-protected aniline and a free cyanoethylamine group allows for orthogonal and sequential functionalization. This is particularly valuable in creating complex molecular architectures for materials science. For example, the cyanoethyl group can be further modified while the acetamide serves as a latent amine for later-stage deprotection and coupling, as suggested by related patent methodologies .

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